1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene

Bite angle Reductive elimination Palladium catalysis

Standard ferrocene ligands often fail to deliver both high turnover and low metal contamination. dtbpf (CAS 84680-95-5) provides a distinct solution with four electron-rich tert-butyl groups. - **Performance**: (DtBPF)PdCl₂ achieves S/C 10,000 (aryl bromides) and residual Pd ≤6 ppm. - **Bite angle**: 104.2° - fastest reductive elimination among ferrocenyl bisphosphines. - **Proven applications**: α-arylation, Cu-catalyzed CO₂ carboxylation (80-96% yield), stereoretentive Kumada coupling.

Molecular Formula C26H44FeP2
Molecular Weight 474.4 g/mol
Cat. No. B12368877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene
Molecular FormulaC26H44FeP2
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.[Fe+2]
InChIInChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;/q2*-1;+2
InChIKeyWDUDHEOUGWAKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is dtbpf — Procurement-Focused Overview


1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene (CAS 84680-95-5), commonly abbreviated as dtbpf, is a ferrocene-backboned bidentate phosphine ligand characterized by four electron‑rich tert‑butyl substituents on phosphorus [1]. This ligand is widely employed in palladium-, gold-, and copper‑catalyzed processes including Suzuki, Kumada, Hiyama, Sonogashira, and α‑arylation reactions [2][3]. Compared with the industry‑standard 1,1'-bis(diphenylphosphino)ferrocene (dppf), dtbpf imposes a uniquely large steric footprint and distinct electronic donation, which directly govern catalytic activity, selectivity, and catalyst lifetime in scientifically and economically important cross‑coupling transformations.

Why dtbpf Cannot Be Interchanged with Other Ferrocenyl Bisphosphine Ligands


Generic substitution of dtbpf with other 1,1'‑bis(phosphino)ferrocene ligands (e.g., dppf, dippf, dcpf) is not scientifically rational because the four tert‑butyl groups create a steric environment that is fundamentally different from phenyl, isopropyl, or cyclohexyl analogues. This steric differentiation manifests quantitatively in the ligand bite angle when coordinated to a metal center [1]; the resulting geometry directly influences the rates of oxidative addition, transmetalation, and reductive elimination in catalytic cycles [2]. Moreover, dtbpf exhibits a marked dichotomy in catalytic performance ─ excelling in Suzuki and α‑arylation reactions where fast reductive elimination is favorable, while underperforming in reactions limited by transmetalation (e.g., difficult Sonogashira or Kumada couplings) where excessive steric bulk impedes substrate approach [3]. Therefore, dtbpf occupies a distinct functional niche that cannot be replicated by less bulky ferrocenyl bisphosphines.

dtbpf — Quantified Differentiation Against Closest Analogs


Largest P–Pd–P Bite Angle Accelerates Reductive Elimination

The P–Pd–P chelate angle measured for (DtBPF)PdCl₂ is 104.2°, which is explicitly reported as the largest bite angle for any ferrocenyl bisphosphine‑palladium complex [1]. For comparison, the widely utilized dppf ligand exhibits a P–Pd–P angle of 99.1° in its Pd(dppf)PhMe complex [2]. This 5.1° increase positions the palladium center closer to the linear geometry (180°) required for the reductive elimination transition state, thereby accelerating this elementary step [2].

Bite angle Reductive elimination Palladium catalysis

Ultra‑Low Catalyst Loading in α‑Arylation of Ketones

The pre‑formed (DtBPF)PdCl₂ catalyst demonstrated an exceptional turnover at a substrate/catalyst ratio (S/C) of 10,000 for the challenging electron‑rich aryl bromide 4‑bromoanisole, and S/C of 2,000 for the electron‑neutral aryl chloride 4‑chlorotoluene, both on a ~10‑g preparative scale [1]. The isolated yields for these reactions were excellent, and the residual palladium in the product was only 6 ppm (for 4‑bromoanisole) and 48 ppm (for 4‑chlorotoluene) [1]. In contrast, most conventional Pd‑phosphine catalysts (including dppf‑based systems) typically require S/C ratios below 1,000 to achieve comparable yields in ketone α‑arylation [1].

α-Arylation Catalyst loading Turnover number

Sonogashira Coupling Performance vs dppf

In a systematically optimized Sonogashira coupling, using identical conditions (1 mol% Pd, 0.25 mmol scale), the dtbpf‑based palladium complex Pd(dtbpf)Cl₂ gave only 20% NMR yield, whereas the dppf‑based analogue Pd(dppf)Cl₂·DCM achieved 68% yield [1]. When the dppf system was further optimized with 4 mol% CuI co‑catalyst, the yield rose to 84% [1]. This result is consistent with the observation that the extreme steric bulk of dtbpf retards the transmetalation step, making dtbpf a poor choice for Sonogashira reactions relative to dppf [2][3].

Sonogashira coupling Transmetalation limitation Ligand comparison

Reaction-Dependent Performance: Suzuki vs Transmetalation-Limited Couplings

The St Andrews PhD thesis by Milton provides a mechanistic explanation for dtbpf's divergent performance: dtbpf is an excellent ligand for certain Suzuki reactions but is quite poor in reactions where transmetalation is more difficult [1]. This is because the four tert‑butyl groups create a sterically congested palladium coordination sphere that accelerates reductive elimination (favorable for Suzuki coupling) while simultaneously hindering the approach of organometallic nucleophiles during transmetalation (unfavorable for Hiyama, Kumada, and certain Sonogashira reactions) [1]. In head‑to‑head Hiyama coupling studies with p‑bromoacetophenone and vinyltrimethoxysilane, dtbpf, dppf, and dippf were all active, but dtbpf's performance was diminished relative to its performance in Suzuki coupling due to transmetalation limitations [1].

Suzuki coupling Transmetalation Reaction-dependent performance

Largest P–Cu–P Bite Angle in a Monomeric Copper(I) Diphosphine Complex

The monomeric copper(I) iodide complex [CuI(dtbpf)] (2) displays a P–Cu–P bite angle of 120.070(19)°, which is the largest P–Cu–P angle ever reported for a monomeric Cu(I) bisphosphine complex [1]. This wide angle results from the steric demand of the tert‑butyl groups and facilitates the catalytic carboxylation of terminal alkynes with CO₂ at atmospheric pressure and ambient temperature (25 °C) to give propiolic acids in 80–96% isolated yield at 2 mol% catalyst loading [1].

Copper catalysis Bite angle CO₂ fixation

dtbpf — Optimal Procurement and Application Scenarios


Large‑Scale Pharmaceutical Intermediate Production via α‑Arylation

The (DtBPF)PdCl₂ catalyst achieves S/C ratios of 10,000 for aryl bromides and 2,000 for aryl chlorides, with residual palladium as low as 6 ppm in the isolated product [1]. This makes dtbpf the ligand of choice for manufacturing α‑aryl ketone pharmaceutical intermediates where low catalyst cost and minimal heavy‑metal contamination are critical quality requirements. Directly compare with dppf‑based systems that require higher catalyst loadings for the same transformation.

Suzuki–Miyaura Cross‑Coupling Requiring Fast Reductive Elimination

dtbpf's P–Pd–P bite angle of 104.2° ─ the largest among ferrocenyl bisphosphines ─ accelerates reductive elimination, the final bond‑forming step in Suzuki coupling [1]. Procure dtbpf for Suzuki reactions where product release is rate‑limiting. However, avoid dtbpf for substrates requiring facile transmetalation, where the steric bulk of tert‑butyl groups becomes detrimental [2].

CO₂ Fixation into Propiolic Acids Under Mild Conditions

Copper(I) complexes of dtbpf catalyze the carboxylation of terminal alkynes with CO₂ at atmospheric pressure and room temperature, yielding propiolic acids in 80–96% yield at 2 mol% loading [1]. This is a distinctive application not readily achieved with other ferrocenyl bisphosphine ligands; procure dtbpf when developing sustainable CO₂ utilization processes.

Stereoretentive Kumada–Corriu Coupling of Alkenyl Halides

The combination of dtbpf and TMEDA enables stereoretentive Kumada coupling of alkenyl halides with β‑hydride‑bearing Grignard reagents at room temperature, minimizing homodimerization and β‑hydride elimination side products [1]. This application demonstrates dtbpf's unique steric profile for preserving stereochemistry during cross‑coupling, which is not equally achieved with less bulky ferrocenyl ligands.

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